molecular formula C14H9ClF3NO3 B3043377 Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 852952-21-7

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Cat. No.: B3043377
CAS No.: 852952-21-7
M. Wt: 331.67 g/mol
InChI Key: WTPJKKKBUZGFNA-UHFFFAOYSA-N
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Description

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoate ester group

Mechanism of Action

Target of Action

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a proherbicide . It primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and energy metabolism in plants, making it an effective target for herbicides .

Mode of Action

As a proherbicide, this compound undergoes hydrolysis to become the active herbicide haloxyfop-P . This active form inhibits the action of ACCase, disrupting lipid biosynthesis and energy production in the plant .

Biochemical Pathways

The inhibition of ACCase disrupts the synthesis of fatty acids, a critical component of plant cell membranes . This disruption affects multiple downstream biochemical pathways, including those involved in cell growth and division, leading to the death of the plant .

Pharmacokinetics

As a proherbicide, it is known to be absorbed by the leaves of plants and transported throughout the plant where it is hydrolyzed to its active form .

Result of Action

The result of the action of this compound is the death of the plant. By inhibiting ACCase, it disrupts critical biochemical pathways, leading to the cessation of growth and eventual death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, in air-dried soils, little hydrolysis of the proherbicide to its active form occurs . In contrast, in moist soils, there is a loss of solvent extractable radioactivity with time , indicating that the compound is being metabolized or degraded.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions, followed by esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate: is structurally similar to other pyridine derivatives with various substituents, such as:

    • This compound

    • Methyl 2-{[3-bromo-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

    • Methyl 2-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Uniqueness: What sets this compound apart from its analogs is its specific combination of substituents, which can influence its reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPJKKKBUZGFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171315
Record name Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852952-21-7
Record name Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852952-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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